6-(Trifluoromethyl)quinolin-2(1H)-one
Overview
Description
6-(Trifluoromethyl)quinolin-2(1H)-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to the quinolin-2(1H)-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct functionalization of quinoxalin-2(1H)-ones via C–H bond activation . This process can include various reactions such as arylation, alkylation, acylation, and amination .
Industrial Production Methods
Industrial production of 6-(Trifluoromethyl)quinolin-2(1H)-one may involve scalable synthetic routes that ensure high yield and purity. Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones has emerged as a sustainable protocol, offering robust applications in the medicinal, pharmaceutical, and agriculture industries .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinolin-2(1H)-one derivatives.
Reduction: Reduction reactions can modify the quinolin-2(1H)-one structure, potentially altering its chemical properties.
Substitution: Substitution reactions, such as halogenation or nitration, can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include various quinolin-2(1H)-one derivatives with altered functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
6-(Trifluoromethyl)quinolin-2(1H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-4-(Trifluoromethyl)-2(1H)-Quinolinone: Similar in structure but with a fluorine atom at the 6-position instead of a trifluoromethyl group.
Quinoxalin-2(1H)-ones: A broader class of compounds with diverse functional groups at different positions.
Uniqueness
6-(Trifluoromethyl)quinolin-2(1H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(15)14-8/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOPNSYBDVMTGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652866 | |
Record name | 6-(Trifluoromethyl)quinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
835903-14-5 | |
Record name | 6-(Trifluoromethyl)-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=835903-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Trifluoromethyl)quinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BMS-223131 exert its effects on colonic motility and visceral pain?
A: BMS-223131 acts as an opener of large conductance Ca²⁺-activated potassium (maxi-K) channels [, ]. These channels are crucial for regulating cellular excitability. By opening these channels, BMS-223131 likely hyperpolarizes neurons involved in transmitting pain signals from the colon and reduces the excitability of colonic smooth muscle, leading to decreased motility and reduced visceral pain perception.
Q2: The research mentions that BMS-223131 was particularly effective in rats with induced visceral hypersensitivity. What does this suggest about its potential therapeutic applications?
A: The enhanced efficacy of BMS-223131 in viscerally hypersensitive rats suggests that this compound, or other maxi-K channel openers, could be particularly beneficial for individuals suffering from conditions characterized by heightened visceral sensitivity, such as irritable bowel syndrome (IBS). This finding highlights the potential of targeting maxi-K channels for therapeutic intervention in such disorders [, ].
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